molecular formula C10H9NO3 B3119092 2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 24623-28-7

2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B3119092
CAS RN: 24623-28-7
M. Wt: 191.18 g/mol
InChI Key: BQQUFJSORJNFGF-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxyimino)aldehydes, a group to which your compound seems to belong, are versatile molecules with many potential applications. They have been explored for their photochemical behavior and physicochemical properties .


Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds, such as 2-hydroxyimino-3-phenylindanone, have been synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by direct methods and refined by full matrix least squares .


Chemical Reactions Analysis

The combination of ethyl (hydroxyimino)cyanoacetate (Oxyma) and diisopropylcarbodiimide (DIC) has demonstrated superior performance in amino acid activation for peptide synthesis .


Physical And Chemical Properties Analysis

The photo- and physicochemical properties of a series of 2-(hydroxyimino)aldehydes have been explored as a function of their structural variations .

Scientific Research Applications

Synthesis and Structural Studies

  • Regioselective Synthesis

    A study by Ashton and Doss (1993) describes a regioselective route to synthesize derivatives of this compound, emphasizing the reversal of regioselectivity in the synthetic process (Ashton & Doss, 1993).

  • Structural Analysis

    The structural properties of the compound, including its planarity and intermolecular interactions, were explored in studies by Anaflous et al. (2004) and Baddeley et al. (2017). These studies utilized techniques like NOE difference experiments and Hirshfeld surface calculations (Anaflous et al., 2004); (Baddeley et al., 2017).

  • Novel Applications in Synthesis

    Research by Rosowsky et al. (1969) and Perandones & Soto (1998) explored the synthesis of new compounds using derivatives of 2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one, contributing to the development of potential antifolic, antimalarial, and antitumor agents (Rosowsky et al., 1969); (Perandones & Soto, 1998).

  • Ligand Synthesis

    Mutlu and Irez (2008) investigated the synthesis of new ligands using this compound, highlighting its potential in complex formation and chemical analysis (Mutlu & Irez, 2008).

  • Spectral Characterization

    Saral et al. (2017) conducted a comparative study of benzimidazole derivatives, providing insights into the spectral properties of compounds related to this compound (Saral et al., 2017).

  • Green Dye Synthesis

    Pordel et al. (2014) explored the synthesis of green dyes, utilizing the charge transfer properties of derivatives of this compound, demonstrating its application in the development of novel dyes (Pordel et al., 2014).

  • Catalytic Applications

    Brahmachari and Nayek (2017) demonstrated a catalyst-free synthesis process involving derivatives of this compound, showcasing its utility in environmentally friendly and efficient chemical synthesis (Brahmachari & Nayek, 2017).

Mechanism of Action

In the context of organophosphate poisoning, pralidoxime, a similar compound, is used. Organophosphates bind to the active site of the acetylcholinesterase enzyme, blocking its activity. Pralidoxime binds to the other half of the active site and displaces the phosphate from the serine residue .

properties

IUPAC Name

(2E)-2-hydroxyimino-4-methoxy-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-4-2-3-6-7(9)5-8(11-13)10(6)12/h2-4,13H,5H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQUFJSORJNFGF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(=NO)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C/C(=N\O)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.